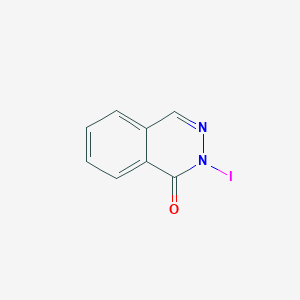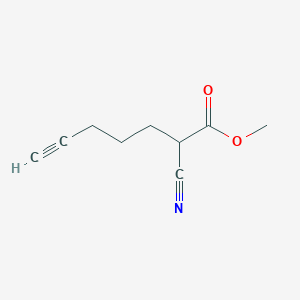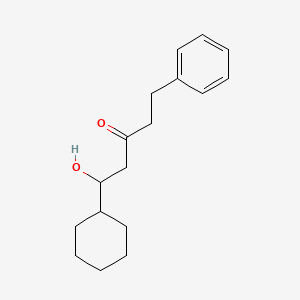
1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one is an organic compound that belongs to the class of β-hydroxy ketones It is characterized by the presence of a cyclohexyl group, a phenyl group, and a hydroxy group attached to a pentan-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one can be synthesized through several methods. One common approach involves the aldol condensation reaction between cyclohexanone and benzaldehyde, followed by reduction. The reaction typically requires a base such as sodium hydroxide to catalyze the condensation, and a reducing agent like sodium borohydride to convert the intermediate product into the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of 1-cyclohexyl-1-hydroxy-5-phenylpentanoic acid.
Reduction: Formation of 1-cyclohexyl-1-hydroxy-5-phenylpentanol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential neuroprotective properties and its role in modulating cellular pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative disorders.
Industry: Utilized in the development of photoinitiators for UV-curable coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl and cyclohexyl groups contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes and influence cellular pathways, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Hydroxycyclohexyl phenyl ketone: Similar structure but used primarily as a photoinitiator.
1-Hydroxy-5-phenyl-3-pentanone: Shares the β-hydroxy ketone structure but lacks the cyclohexyl group.
Uniqueness: 1-Cyclohexyl-1-hydroxy-5-phenylpentan-3-one is unique due to the presence of both cyclohexyl and phenyl groups, which contribute to its distinct chemical properties and potential applications. The combination of these groups enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
128720-52-5 |
|---|---|
Molekularformel |
C17H24O2 |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
1-cyclohexyl-1-hydroxy-5-phenylpentan-3-one |
InChI |
InChI=1S/C17H24O2/c18-16(12-11-14-7-3-1-4-8-14)13-17(19)15-9-5-2-6-10-15/h1,3-4,7-8,15,17,19H,2,5-6,9-13H2 |
InChI-Schlüssel |
BUANMZXAUKBBMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C(CC(=O)CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Acetylsulfanyl)methyl]-4-(4-methylphenoxy)butanoic acid](/img/structure/B14283065.png)
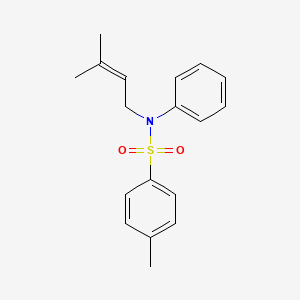


![5-[(Ethoxycarbonyl)amino]-2-hydroxybenzoic acid](/img/structure/B14283097.png)

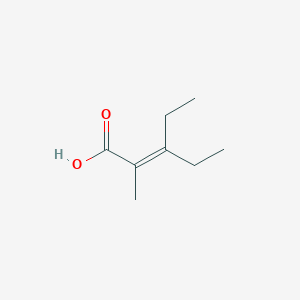
![4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14283105.png)
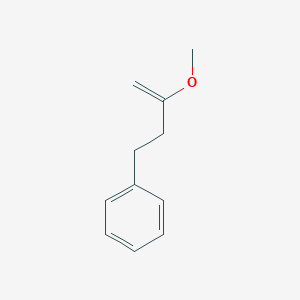
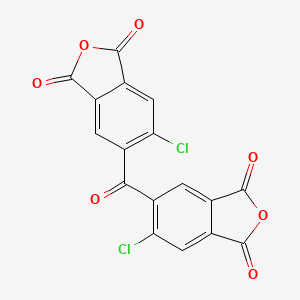
![2-Diazonio-1-[2-(pent-1-yn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283138.png)
